molecular formula C15H10N4O2 B8465140 3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-indazole-6-carboxylic acid CAS No. 319474-36-7

3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-indazole-6-carboxylic acid

Cat. No.: B8465140
CAS No.: 319474-36-7
M. Wt: 278.26 g/mol
InChI Key: NTPILLUOQGARMD-UHFFFAOYSA-N
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Description

3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-indazole-6-carboxylic acid is a useful research compound. Its molecular formula is C15H10N4O2 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

319474-36-7

Molecular Formula

C15H10N4O2

Molecular Weight

278.26 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-1H-indazole-6-carboxylic acid

InChI

InChI=1S/C15H10N4O2/c20-15(21)8-5-6-9-12(7-8)18-19-13(9)14-16-10-3-1-2-4-11(10)17-14/h1-7H,(H,16,17)(H,18,19)(H,20,21)

InChI Key

NTPILLUOQGARMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NNC4=C3C=CC(=C4)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 3-formyl-1H-indazole-6-carboxylic acid (2.35 g, 12.42 mmol) in DMF (60 mL) was added 1,2-phenylenediamine (12.42 mmol, 1.34 g) and sulfur powder (1.1 eq, 13.66 mmol). This mixture was then heated to reflux for 6 hours. The reaction was followed by TLC and LC-MS. After cooling, water (50 mL) was added to the reaction and the brown precipitate which formed was filtered and collected to provide 3.1 g (90%) of 3-(1H-benzoimidazol-2-yl)-1H-indazole-6-carboxylic acid. 1H NMR (DMSO-d6) δ 14.01 (1H, s), 8.58 (1H, d, J=8.5 Hz), 8.24 (1H, s), 7.87 (1H, d, J=8.7 Hz), 7.64 (2H, m), 7.25 (2H, m). MS (APCI positive) 279.
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
13.66 mmol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-(1H-benzoimidazol-2-yl)-1H-indazole-6-carboxylic acid (208 mg, 0.7 mmol) in dry dimethylformamide (6 mL) was added 4-aminophenol (82 mg, 0.7 mmol) followed by HATU (312 mg, 0.8 mmol) and then triethylamine (20 drops) was added. The reaction was stirred overnight at room temperature. LC/MS showed desired product as major component. The solvent was removed by vacuum. The residue remaining was taken up in water and ethyl acetate. The layers were separated and the organic layer was concentrated under vacuum. The residue was dissolved in methanol (10 mL) and half of this solution was purified by HPLC using a gradient of 5% acetonitrile/water to 55% acetonitrile/water over 60 minutes with 0.1% trifluoroacetic acid in the water. The tide compound was isolated as a solid (20 mg). 1H NMR (methanol-d4) δ 6.87 (2H, d, 8.8 Hz), 7.55 (2H, d, 8.7 Hz), 7.61 (2H, m), 7.87 (2H, br s), 8.00 (1H, d, 8.4 Hz), 8.35 (1H, s), 8.52 (1H, d, 8.6 Hz). MS (APCI pos) 370.1. The starting material was prepared as follows: To 1H-indole-6-carboxylic acid (2.0 g, 12.42 mmol) in water (100 mL) was added NaNO2 (856 g, 124.2 mmol). To this suspension was then slowly added dropwise via addition fuel 6N HCL (16 mL). The resulting slurry was allowed to stir at room temperature overnight The solid precipitate was filtered and washed with water (50 mL) to provide 2.35 g (100%) of 3-formyl-1H-indazole-5-carboxylic acid. 1H NMR (DMSO-d6) δ 14.46 (1H, s), 10.21 (1H, s), 8.26 (1H, s), 8.20 (1H, d, J=8.5 Hz), 7.90 (1H, d, J=8.3 Hz). MS (APCI positive) 205 (methyl ester). To 3-formyl-1H-indazole-6 carboxylic acid (2.35 g, 12.42 mmol) in DMF (60 mL) was added 1,2-phenylenediamine (12.42 mmol, 1.34 g) and sulfur powder (1.1 eq, 13.66 mmol). This mixture was then heated to reflux for 6 hours. The reaction was followed by TLC and LC-MS. After cooling, water (50 mL) was added to the reaction and the brown precipitate which formed was filtered and collected to provide 3.1 g (90%) of 3-(1H-benzoimidazol-2-yl)-1H-indazole-6-carboxylic acid. 1H NMR (DMSO-d6) δ 14.01 (1H, s), 8.58 (1H, d, J=8.5 Hz), 8.24 (1H, s), 7.87 (1H, d, l=8.7 Hz), 7.64 (2H, m), 7.25 (2H, m). MS (APCI positive) 279.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step Two
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
13.66 mmol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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